molecular formula C18H16N2O3S2 B10907434 methyl 2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10907434
M. Wt: 372.5 g/mol
InChI Key: UXGQZCVEMGCLGM-UHFFFAOYSA-N
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Description

METHYL 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinazolinyl group fused with a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinyl intermediate, which is then reacted with a benzothiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

METHYL 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinyl and benzothiophene derivatives, such as:

  • METHYL 2-(4-OXO-2-SULFANYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE
  • 2-THIO-CONTAINING PYRIMIDINES
  • THIAZOLES

Uniqueness

What sets METHYL 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H16N2O3S2/c1-23-17(22)14-11-7-3-5-9-13(11)25-16(14)20-15(21)10-6-2-4-8-12(10)19-18(20)24/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,24)

InChI Key

UXGQZCVEMGCLGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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